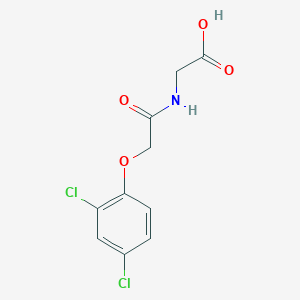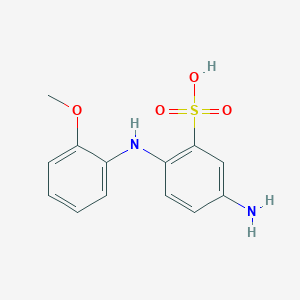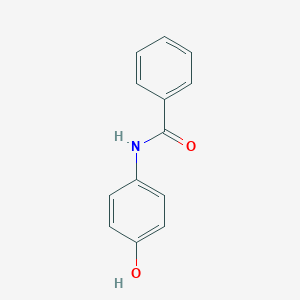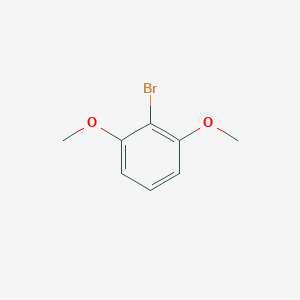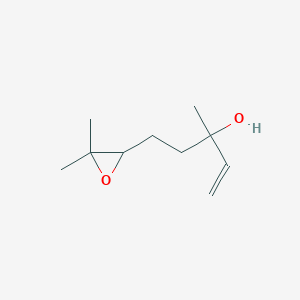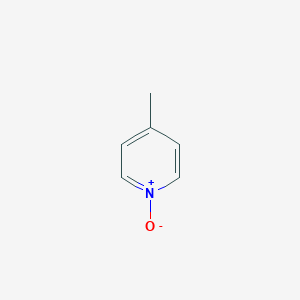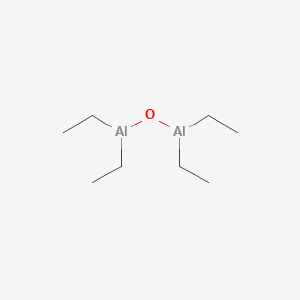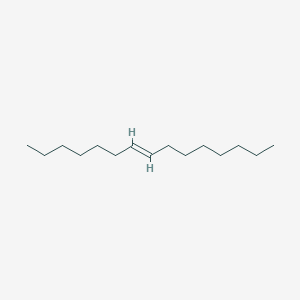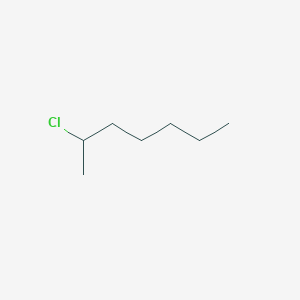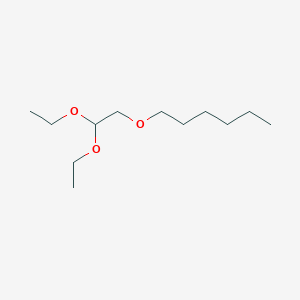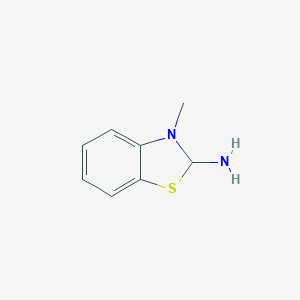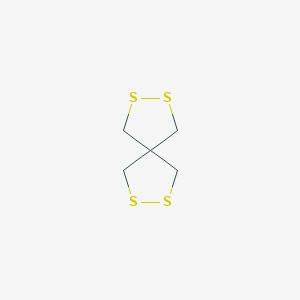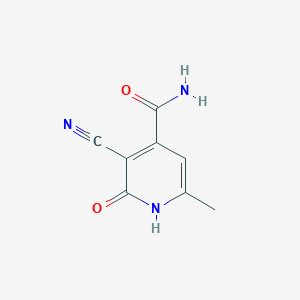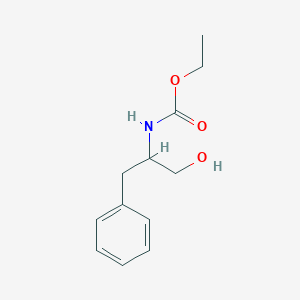
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate, also known as AHP, is a chemical compound that has been extensively studied for its potential therapeutic applications. AHP is a carbamate derivative of phenethylamine, which is a naturally occurring compound found in many plants and animals. AHP has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mécanisme D'action
The exact mechanism of action of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate is not fully understood. However, it is believed that Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate works by modulating the activity of certain enzymes and proteins in the body. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression. By inhibiting the activity of these enzymes and proteins, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
Effets Biochimiques Et Physiologiques
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using standard analytical techniques. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate is also relatively inexpensive compared to other compounds with similar biological activities. However, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has not been extensively studied in animal models, which makes it difficult to extrapolate its effects to humans.
Orientations Futures
There are several future directions for research on Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate. One area of research is to further elucidate the mechanism of action of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate. This can be done by studying the effects of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate on specific enzymes and proteins in the body. Another area of research is to study the effects of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate in animal models of disease. This can help to determine the potential therapeutic applications of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate in humans. Moreover, future research can focus on the development of new derivatives of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate with improved biological activities and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate involves the reaction of phenethylamine with ethyl chloroformate and sodium hydroxide. The reaction produces Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate as a white crystalline powder with a melting point of 123-125°C. The purity of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate can be determined by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
Applications De Recherche Scientifique
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
19071-59-1 |
|---|---|
Nom du produit |
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate |
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
ethyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)13-11(9-14)8-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
Clé InChI |
AVSCLOPFRCQQAR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)CO |
SMILES canonique |
CCOC(=O)NC(CC1=CC=CC=C1)CO |
Synonymes |
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



